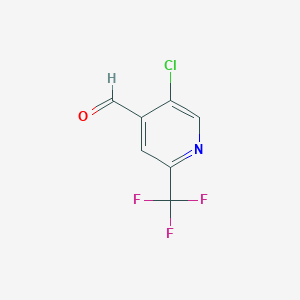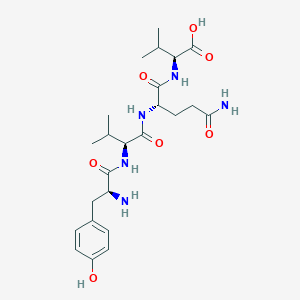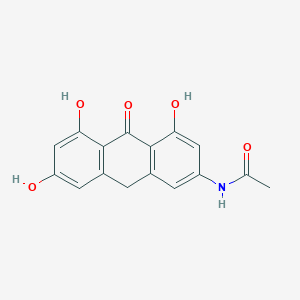![molecular formula C11H24SSe B12620029 1-{[4-(Methylselanyl)butyl]sulfanyl}hexane CAS No. 918945-51-4](/img/structure/B12620029.png)
1-{[4-(Methylselanyl)butyl]sulfanyl}hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[4-(Methylselanyl)butyl]sulfanyl}hexane is an organoselenium compound characterized by the presence of both selenium and sulfur atoms within its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(Methylselanyl)butyl]sulfanyl}hexane typically involves the reaction of 4-(methylselanyl)butyl bromide with hexanethiol in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the selenium and sulfur atoms. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as recrystallization and distillation, to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-{[4-(Methylselanyl)butyl]sulfanyl}hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides and sulfoxides.
Reduction: Reduction reactions can convert selenoxides and sulfoxides back to their corresponding selenides and sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the selenium or sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, and halides can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Selenoxides and sulfoxides.
Reduction: Selenides and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-{[4-(Methylselanyl)butyl]sulfanyl}hexane has several scientific research applications:
Biology: Studied for its potential antioxidant properties due to the presence of selenium.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of 1-{[4-(Methylselanyl)butyl]sulfanyl}hexane involves its interaction with biological molecules through the selenium and sulfur atoms. These interactions can lead to the formation of reactive intermediates that can modulate various biochemical pathways. The compound may target specific enzymes and proteins, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-{[4-(Methylthio)butyl]sulfanyl}hexane: Similar structure but with sulfur instead of selenium.
1-{[4-(Methylselanyl)butyl]selanyl}hexane: Contains two selenium atoms instead of one selenium and one sulfur.
Uniqueness
1-{[4-(Methylselanyl)butyl]sulfanyl}hexane is unique due to the presence of both selenium and sulfur atoms, which imparts distinct chemical and biological properties. The combination of these two elements can enhance the compound’s reactivity and potential therapeutic effects compared to similar compounds containing only one of these elements.
Propriétés
Numéro CAS |
918945-51-4 |
|---|---|
Formule moléculaire |
C11H24SSe |
Poids moléculaire |
267.35 g/mol |
Nom IUPAC |
1-(4-methylselanylbutylsulfanyl)hexane |
InChI |
InChI=1S/C11H24SSe/c1-3-4-5-6-9-12-10-7-8-11-13-2/h3-11H2,1-2H3 |
Clé InChI |
SHIJDWJCTOFLQR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCSCCCC[Se]C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(2-Methoxyethoxy)phenyl]-3-azabicyclo[3.1.0]hexane](/img/structure/B12619973.png)
![3-[2-(4-Chloroanilino)-2-oxoethyl]thiophene-2-carboxylic acid](/img/structure/B12619975.png)
![(2S)-2-[4-(Benzyloxy)phenyl]-4-tert-butylmorpholine](/img/structure/B12619986.png)
![(2S)-2-[(R)-hydroxy-(2-methoxyphenyl)methyl]cyclohexan-1-one](/img/structure/B12619989.png)
![N-cyclohexyl-4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B12619992.png)
![N-(1-{Benzyl[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12620000.png)
![4-{4-[(2-Aminoethyl)carbamoyl]anilino}but-2-enoic acid](/img/structure/B12620007.png)

![5-Benzoyl-3-[(4-fluorophenyl)sulfanyl]-1,4,6-triphenylpyridin-2(1H)-one](/img/structure/B12620023.png)
![N-(4-acetylphenyl)-2-[2-(4-ethylpiperazin-1-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide](/img/structure/B12620028.png)

![6-[2-(Benzyloxy)phenyl]-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12620043.png)
